molecular formula C15H10O4 B026482 Daidzein-3',5',8-d3 CAS No. 220930-96-1

Daidzein-3',5',8-d3

Cat. No.: B026482
CAS No.: 220930-96-1
M. Wt: 257.25 g/mol
InChI Key: ZQSIJRDFPHDXIC-BKWFQMGFSA-N
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Biochemical Analysis

Biochemical Properties

Daidzein-3’,5’,8-d3 plays a significant role in biochemical reactions due to its enhanced stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, daidzein, the non-deuterated form, has been shown to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria . This interaction is crucial as it may be useful as an anti-alcohol agent. Additionally, daidzein-3’,5’,8-d3 can be used to study the metabolic pathways of daidzein, providing insights into its biochemical properties and interactions .

Molecular Mechanism

The molecular mechanism of daidzein-3’,5’,8-d3 involves its interaction with various biomolecules. For example, daidzein has been shown to interact with epidermal growth factor receptor tyrosine kinase (EGFR-TK) through molecular docking and molecular dynamics simulations . This interaction suggests potential anticancer activity. Additionally, daidzein induces apoptosis in breast cancer cells via the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . Daidzein-3’,5’,8-d3 can be used to study these mechanisms in greater detail due to its enhanced stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of daidzein-3’,5’,8-d3 can change over time. Studies have shown that daidzein has several biological effects such as antioxidation, anti-inflammation, chemoprevention, and anticancer effects . The stability of daidzein-3’,5’,8-d3, enhanced by deuterium labeling, allows for more accurate tracking of these effects over time. Additionally, nano-formulations of daidzein have been developed to increase its oral bioavailability, which can impact its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of daidzein-3’,5’,8-d3 vary with different dosages in animal models. Studies have shown that daidzein can inhibit lipopolysaccharide-induced inflammation in macrophage cell models . The dosage of daidzein-3’,5’,8-d3 can influence its effectiveness and potential toxicity. High doses may lead to adverse effects, while optimal dosages can provide therapeutic benefits. The enhanced stability of daidzein-3’,5’,8-d3 allows for more precise dosage studies.

Metabolic Pathways

Daidzein-3’,5’,8-d3 is involved in various metabolic pathways. It is first deglycosylated to large amounts of daidzein by intestinal bacteria and subsequently converted to minor amounts of methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein . These metabolic pathways involve interactions with enzymes such as glucosidase and other intestinal bacteria. The enhanced stability of daidzein-3’,5’,8-d3 allows for more accurate tracking of these metabolic pathways.

Transport and Distribution

Daidzein-3’,5’,8-d3 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The deuterium labeling of daidzein-3’,5’,8-d3 enhances its stability, allowing for more accurate studies of its transport and distribution within biological systems.

Subcellular Localization

The subcellular localization of daidzein-3’,5’,8-d3 is crucial for its activity and function. Daidzein has been shown to induce apoptosis in breast cancer cells via the mitochondrial pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of daidzein-3’,5’,8-d3 involves the incorporation of deuterium atoms into the daidzein molecule. One common method is the enzymatic hydrolysis of daidzin in a “green” reaction medium, such as deep eutectic solvents. This method is highly efficient and environmentally friendly, achieving a maximum yield of 97.53% .

Industrial Production Methods

Industrial production of daidzein-3’,5’,8-d3 can involve the use of long-circulating liposomes prepared using ultrasonication and lipid film-hydration methods. These methods optimize the encapsulation efficiency and drug loading, making the production process more efficient .

Chemical Reactions Analysis

Types of Reactions

Daidzein-3’,5’,8-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.

    Reduction: Reduction reactions can help in understanding the compound’s behavior under different conditions.

    Substitution: Substitution reactions, especially involving deuterium, are crucial for labeling and tracking the compound in metabolic studies.

Common Reagents and Conditions

Common reagents used in these reactions include deep eutectic solvents for enzymatic hydrolysis and various catalysts for oxidation and reduction reactions. The conditions often involve controlled temperatures and pH levels to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions include various metabolites of daidzein, such as methoxylated daidzein, acetylated daidzin, and hydroxylated daidzein .

Scientific Research Applications

Daidzein-3’,5’,8-d3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Daidzin: A natural isoflavone glycoside found in soy products.

    Genistein: Another isoflavone with similar biological activities.

    Glycitein: An isoflavone found in soy and legumes.

Uniqueness

Daidzein-3’,5’,8-d3 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable for research applications where understanding the metabolic pathways and stability of daidzein is crucial .

Properties

IUPAC Name

8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-BKWFQMGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481999
Record name Daidzein-3',5',8-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220930-96-1
Record name Daidzein-3',5',8-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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